molecular formula C21H23ClN4O3S B2959389 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848058-39-9

1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2959389
CAS RN: 848058-39-9
M. Wt: 446.95
InChI Key: ACKOTGGPAQFTCK-UHFFFAOYSA-N
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Description

1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Studies have demonstrated innovative synthesis methods and the chemical reactivity of compounds related to 1-((4-chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline. For instance, the Groebke three-component-reaction (3CR) has been employed to synthesize imidazo[1,2-a]pyridines or quinolines with significant radical-scavenging abilities and DNA oxidation inhibition, indicating the antioxidant potential of these compounds (Xi & Liu, 2015). Additionally, the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide as both a reactant and solvent showcases the versatility and efficiency of creating complex quinoxaline derivatives (Xie et al., 2017).

Biological Activities

The literature also suggests a focus on the biological activities of related compounds, such as their role as liver X receptor (LXR) agonists, which could be pivotal in developing therapeutic agents targeting cholesterol homeostasis and metabolic disorders (Singhaus et al., 2010). Moreover, the inhibitory effects on radicals and DNA oxidation by synthesized imidazo[1,2-a]quinoxalines highlight the potential for these compounds in antioxidant therapies (Chen & Liu, 2016).

Analytical and Synthetic Applications

The development and validation of analytical methods for the quantification of imiquimod and its related impurities in bulk drug production emphasize the importance of these compounds in pharmaceutical manufacturing and quality control (Patrudu, 2020). Additionally, the use of sulfamic acid-functionalized nanoparticles as catalysts for the synthesis of N-fused imidazole-quinoline conjugates underlines the potential for environmentally friendly and efficient synthetic routes in medicinal chemistry (Mouradzadegun et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-propan-2-yloxypropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-15(2)29-13-5-12-25-14-26(30(27,28)17-10-8-16(22)9-11-17)21-20(25)23-18-6-3-4-7-19(18)24-21/h3-4,6-11,15H,5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKOTGGPAQFTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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